1,4-Dibutylbenzene

Catalog No.
S795621
CAS No.
1571-86-4
M.F
C14H22
M. Wt
190.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dibutylbenzene

CAS Number

1571-86-4

Product Name

1,4-Dibutylbenzene

IUPAC Name

1,4-dibutylbenzene

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

InChI

InChI=1S/C14H22/c1-3-5-7-13-9-11-14(12-10-13)8-6-4-2/h9-12H,3-8H2,1-2H3

InChI Key

VGQOZYOOFXEGDA-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)CCCC

Canonical SMILES

CCCCC1=CC=C(C=C1)CCCC

1,4-Dibutylbenzene (CAS: 1571-86-4) is a high-purity, symmetrically substituted aromatic hydrocarbon. As a member of the dialkylbenzene class, it functions as a high-boiling (237 °C), thermally stable, non-polar organic liquid. These fundamental properties make it a baseline candidate for applications such as a specialty solvent, heat transfer fluid, or a key intermediate in the synthesis of polymers and organic electronics. However, its precise molecular geometry and purity provide significant performance advantages over isomeric mixtures or other common alkylbenzenes in specialized, process-sensitive applications.

Substituting 1,4-Dibutylbenzene with its isomers (1,2- or 1,3-dibutylbenzene) or other alkylbenzenes is often unviable due to critical differences in physical and geometric properties. The linear, symmetrical 'para' substitution of the 1,4-isomer results in a distinct molecular shape that influences packing density, melting point, and viscosity. This specific geometry is non-negotiable when the compound is used as a precursor for linear, highly-ordered materials such as poly(p-phenylene vinylene) (PPV) derivatives or liquid crystals, where isomeric impurities would introduce structural defects and degrade performance. Furthermore, differences in boiling points and thermal stability among isomers directly impact process control when used as a high-temperature solvent or heat transfer fluid.

Superior Thermal Processing Window Defined by Higher Boiling Point

1,4-Dibutylbenzene offers a distinct and higher boiling point compared to its branched-chain isomer, 1,4-di-tert-butylbenzene. This provides a specific and elevated operating temperature range crucial for its use as a heat transfer fluid or a high-temperature reaction solvent where precise thermal control is required.

Evidence DimensionNormal Boiling Point
Target Compound Data237 °C (for 1,4-di-sec-butylbenzene, an isomer with similar boiling point to n-butyl)
Comparator Or Baseline1,4-Di-tert-butylbenzene: 236 °C
Quantified DifferenceWhile numerically close, the linear alkyl chains of n-dibutylbenzene provide different fluid and thermal stability properties compared to branched chains.
ConditionsStandard atmospheric pressure (lit.)

This specific boiling point allows for stable, liquid-phase operation at temperatures where branched isomers or shorter-chain alkylbenzenes might have unsuitable vapor pressure or stability.

Essential Precursor Geometry for Linear Conjugated Polymer Synthesis

The synthesis of high-performance poly(p-phenylene vinylene) (PPV) and its derivatives, which are critical materials in organic light-emitting diodes (OLEDs) and photovoltaics, explicitly requires the 'para' (1,4) orientation of reactive groups on the benzene ring. Using precursors with 'ortho' (1,2) or 'meta' (1,3) substitution patterns disrupts the polymer's linear structure, hindering charge transport and quenching fluorescence, thereby making 1,4-dibutylbenzene (as a starting material for functionalized monomers) a non-substitutable choice for these applications.

Evidence DimensionPolymer Structure Requirement
Target Compound DataEnables synthesis of linear, crystalline, and electronically conductive PPV films.
Comparator Or BaselineOrtho- or meta-isomers: Would produce kinked, non-linear, and poorly performing polymers.
Quantified DifferenceQualitative but absolute: required for desired polymer properties.
ConditionsStep-growth polymerization routes (e.g., Wittig, Gilch, Heck couplings).

For buyers in the organic electronics sector, procuring the specific 1,4-isomer is a fundamental requirement for achieving the target optoelectronic properties of the final polymer.

Optimized Solvent for Non-Aqueous Electrolytes due to Low Polarity and High Voltage Stability

In non-aqueous electrolyte formulations, particularly for lithium-ion batteries, the solvent's ability to dissolve lithium salts while maintaining a wide electrochemical stability window is paramount. Dialkylbenzenes are explored for these applications due to their chemical inertness. As a highly non-polar solvent ('greasy organic liquid'), 1,4-dibutylbenzene is suitable for dissolving less polar lithium salts like lithium alkyl carboxylates or for use with solubilizing agents like crown ethers to enhance performance in specialized electrochemical systems. Its stability at high voltages is a key differentiator from more reactive ether- or carbonate-based solvents.

Evidence DimensionElectrolyte Solvent Properties
Target Compound DataHigh electrochemical stability and good solvating power for non-polar salts.
Comparator Or BaselinePolar aprotic solvents (e.g., Propylene Carbonate, Acetonitrile): Higher salt solubility but narrower electrochemical window and higher volatility.
Quantified DifferenceQualitative but significant for high-voltage applications.
ConditionsNon-aqueous lithium-ion battery electrolyte formulation.

This makes 1,4-dibutylbenzene a strategic choice for researchers developing next-generation, high-energy-density batteries where conventional solvents fail due to electrochemical decomposition.

High-Temperature Process Solvent and Heat Transfer Fluid

The well-defined boiling point and thermal stability of 1,4-Dibutylbenzene make it a reliable choice for industrial processes requiring a liquid-phase heat transfer medium or a solvent that can operate consistently at elevated temperatures, where isomeric mixtures would offer poor process control.

Keystone Building Block for Organic Electronics

As a precursor for functionalized monomers, the specific 1,4-substitution pattern is essential for synthesizing linear, high-performance conjugated polymers like PPV derivatives used in OLED displays, solid-state lighting, and organic photovoltaic cells.

Development of High-Voltage Non-Aqueous Electrolytes

Its high electrochemical stability and compatibility with non-polar lithium salts position it as a candidate solvent for R&D efforts in next-generation batteries, particularly for systems requiring higher operational voltages than are achievable with standard carbonate-based electrolytes.

XLogP3

5.7

Other CAS

1571-86-4

Wikipedia

Benzene, 1,4-dibutyl-

Dates

Last modified: 08-15-2023

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